molecular formula C26H29NO3 B12611112 3-(Dibenzylamino)-2-hydroxy-4-phenylbutyl acetate CAS No. 871948-95-7

3-(Dibenzylamino)-2-hydroxy-4-phenylbutyl acetate

Cat. No.: B12611112
CAS No.: 871948-95-7
M. Wt: 403.5 g/mol
InChI Key: CMZNZNSAXHGUBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Dibenzylamino)-2-hydroxy-4-phenylbutyl acetate is an organic compound with a complex structure that includes a dibenzylamino group, a hydroxy group, and a phenyl group attached to a butyl acetate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dibenzylamino)-2-hydroxy-4-phenylbutyl acetate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of dibenzylamine with an appropriate aldehyde or ketone to form an imine, which is then reduced to the corresponding amine. This amine is subsequently reacted with an acylating agent, such as acetic anhydride, to form the final acetate compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Dibenzylamino)-2-hydroxy-4-phenylbutyl acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The acetate group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The dibenzylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide)

    Reduction: LiAlH4, NaBH4 (Sodium borohydride)

    Substitution: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the acetate group can produce an alcohol.

Scientific Research Applications

3-(Dibenzylamino)-2-hydroxy-4-phenylbutyl acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Dibenzylamino)-2-hydroxy-4-phenylbutyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The dibenzylamino group can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity and function. The hydroxy and phenyl groups can also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Dibenzylamine: A simpler compound with similar structural features but lacking the hydroxy and acetate groups.

    Phenylbutyl acetate: Lacks the dibenzylamino and hydroxy groups, making it less complex.

    2-Hydroxy-4-phenylbutyl acetate: Similar but without the dibenzylamino group.

Uniqueness

3-(Dibenzylamino)-2-hydroxy-4-phenylbutyl acetate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the dibenzylamino group, in particular, allows for interactions with a wide range of molecular targets, making it a versatile compound in research and industrial applications.

Properties

CAS No.

871948-95-7

Molecular Formula

C26H29NO3

Molecular Weight

403.5 g/mol

IUPAC Name

[3-(dibenzylamino)-2-hydroxy-4-phenylbutyl] acetate

InChI

InChI=1S/C26H29NO3/c1-21(28)30-20-26(29)25(17-22-11-5-2-6-12-22)27(18-23-13-7-3-8-14-23)19-24-15-9-4-10-16-24/h2-16,25-26,29H,17-20H2,1H3

InChI Key

CMZNZNSAXHGUBS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(C(CC1=CC=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.